

physicochemical properties of 3'-methoxychalcone

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Compound of Interest

Compound Name: 2-Propen-1-one, 1-(3-methoxyphenyl)-

CAS No.: 51594-60-6

Cat. No.: B8781697

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Technical Whitepaper: 3'-Methoxychalcone Physicochemical Profiling, Synthesis, and Therapeutic Mechanism[1] Executive Summary & Structural Identity

3'-Methoxychalcone belongs to the class of 1,3-diaryl-2-propen-1-ones, historically known as "chalcones." In drug discovery, this scaffold is recognized as a "privileged structure" due to its ability to bind multiple protein targets with high affinity.

For the purpose of this technical guide, we must rigorously define the nomenclature to avoid the common confusion between ring A (acetophenone-derived) and ring B (benzaldehyde-derived) substitutions.

- Common Name: 3'-Methoxychalcone[1][2]
- IUPAC Name: (E)-1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one

- CAS Registry Number: 5470-91-7 (Isomeric variations exist; verify specific lot)
- SMILES:COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2

Structural Commentary: The molecule features two aromatic rings linked by a three-carbon

-unsaturated carbonyl system. The "prime" notation (

) conventionally denotes the A-ring (attached to the carbonyl). The 3'-methoxy substituent introduces electronic effects on the carbonyl group, subtly modulating the electrophilicity of the

-carbon—the primary site of biological action.

Physicochemical Properties[1][3][4][5][6][7][8][9][10][11]

The following data aggregates experimental values and high-confidence predictive models essential for formulation and assay development.

Parameter	Value / Description	Context for Application
Molecular Weight	238.28 g/mol	Suitable for fragment-based drug design (Rule of 3 compliant).
Physical State	Pale yellow crystalline solid	Color arises from the extended -conjugation (chromophore).
Melting Point	60–65 °C (Range varies by polymorph)	Low MP requires careful handling during vacuum drying to avoid oiling out.
LogP (Octanol/Water)	3.6 ± 0.3 (Predicted)	Highly lipophilic. Requires co-solvents (DMSO, EtOH) for biological assays.
Solubility (Water)	< 0.1 mg/mL	Practically insoluble. Not suitable for aqueous buffers without carriers (e.g., Cyclodextrins).
Solubility (Organic)	> 50 mg/mL in DMSO, Ethanol	Stock solutions should be prepared in 100% DMSO.
pKa	N/A (Non-ionizable in physiological range)	Remains neutral at pH 7.4, facilitating passive membrane permeability.
(UV-Vis)	~305 nm (Ethanol)	Strong absorption band due to the cinnamoyl chromophore.

Stability Warning: Chalcones are photo-reactive. The trans () isomer can photo-isomerize to the thermodynamically less stable cis () form upon exposure to UV light. Protocol: Store solid and solution states protected from light (amber vials).

Synthesis Protocol: Claisen-Schmidt Condensation[8] [12][13]

The most robust route to 3'-methoxychalcone is the base-catalyzed Claisen-Schmidt condensation. This protocol is optimized for yield and purity, minimizing the formation of Michael addition side products.

Reaction Scheme

Experimental Workflow

Materials:

- 3-Methoxyacetophenone (1.0 eq)
- Benzaldehyde (1.0 eq)
- Sodium Hydroxide (NaOH) (40% aq. solution)
- Ethanol (95%)
- HCl (1 M) for neutralization

Step-by-Step Protocol:

- Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 3-methoxyacetophenone and 10 mmol of benzaldehyde in 15 mL of Ethanol.
- Catalysis: Place the flask in an ice-water bath (0–4 °C). Add 2 mL of 40% aqueous NaOH dropwise over 5 minutes. Note: Slow addition prevents localized overheating and side reactions.
- Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature (20–25 °C) for 4–6 hours.
 - Checkpoint: The solution will darken (yellow/orange) as the conjugated system forms. Monitor by TLC (Hexane:EtOAc 4:1).

- **Precipitation:** Pour the reaction mixture into 100 mL of crushed ice/water containing 5 mL of 1 M HCl. Stir mechanically for 15 minutes. The rapid cooling and neutralization induce precipitation of the crude chalcone.
- **Filtration:** Filter the solid using a Buchner funnel. Wash the cake with cold water (mL) until the filtrate pH is neutral.
- **Purification:** Recrystallize from hot Ethanol (approx. 5 mL/g). Allow to cool slowly to room temperature, then to 4 °C overnight to maximize crystal growth.
- **Drying:** Dry the yellow needles in a vacuum desiccator over for 24 hours.

Visualizing the Workflow:



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Figure 1: Step-by-step workflow for the Claisen-Schmidt synthesis of 3'-methoxychalcone.

Analytical Characterization

To validate the structure, specifically the trans geometry of the alkene, NMR spectroscopy is the gold standard.

- ¹H NMR (400 MHz, CDCl₃):
 - Key Feature: Look for two doublets in the vinyl region (7.4–7.8 ppm).
 - Coupling Constant (

): The vinyl protons (and) must exhibit a coupling constant of Hz. This large -value confirms the (E)-trans configuration. A smaller value (Hz) would indicate the cis isomer, which is inactive and undesirable.

- Methoxy Signal: A sharp singlet at 3.8–3.9 ppm (3H).

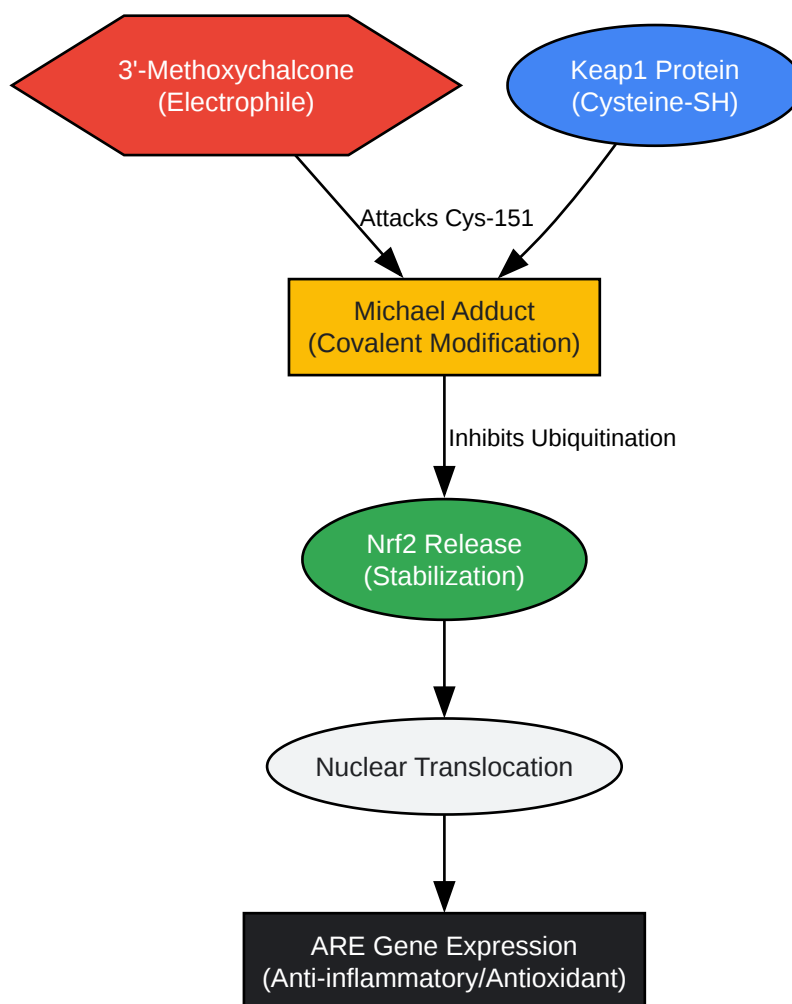
Biological Mechanism: The Michael Acceptor

The therapeutic potential of 3'-methoxychalcone relies on its chemical reactivity as a soft electrophile. It acts as a Michael Acceptor, targeting nucleophilic cysteine residues on specific proteins.

Key Pathway: Nrf2/Keap1 Activation

- Target: Keap1 (Kelch-like ECH-associated protein 1) is a sensor for oxidative stress rich in reactive cysteines (e.g., C151, C273).
- Interaction: The -carbon of the chalcone undergoes a reversible Michael addition with the sulfhydryl (-SH) group of Keap1 cysteines.
- Effect: This covalent modification induces a conformational change in Keap1, preventing it from ubiquitinating Nrf2.
- Result: Nrf2 accumulates, translocates to the nucleus, and activates Antioxidant Response Element (ARE) genes (e.g., HO-1, NQO1).

Visualizing the Mechanism:



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Figure 2: Mechanism of Action (MOA) showing the electrophilic attack on Keap1 leading to Nrf2 pathway activation.

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